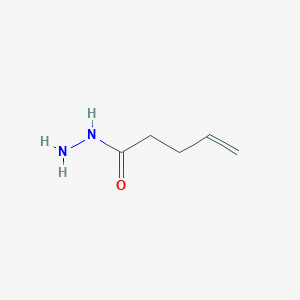
1H-1,2,4-Triazole-3,5-diamine, N-methyl-
Descripción general
Descripción
1H-1,2,4-Triazole-3,5-diamine, also known as 3,5-Diamino-1,2,4-triazole, is used as an inhibitor of DNA synthesis. It also serves as an antitumor agent in the treatment of epigenetically-based diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 1H-1,2,4-Triazole-3,5-diamine, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1H-1,2,4-Triazole-3,5-diamine consists of a triazole ring substituted at positions 3 and 5 by amino groups . The molecular formula is C2H5N5 and the molecular weight is 99.0946 .Chemical Reactions Analysis
1H-1,2,4-Triazole-3,5-diamine is a member of the triazoles, a group of highly explosive materials that are sensitive to heat, friction, and impact . The amine substituted derivatives, such as 1H-1,2,4-Triazole-3,5-diamine, tend not to be explosion sensitive .Physical And Chemical Properties Analysis
1H-1,2,4-Triazole-3,5-diamine is a colorless crystal or faintly yellow powder . It has a melting point of 202-205 °C and a predicted boiling point of 473.7±28.0 °C . It is soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Triazoles : N-Methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride is used as an intermediate for preparing 1-methyl-3-phenyl-1H-1,2,4-triazoles, showcasing a method to synthesize substituted triazoles (Ito et al., 1983).
- Crystal Structure Analysis : The structure of N-(3-methyl-5-phenyl-3,5-dihydro-4H-1,2,4triazol-4-yl)benzamide has been reported, indicating its potential in creating supramolecular networks (Şahin et al., 2008).
Biological and Medicinal Applications
- Anticancer Activity : A compound, 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, characterized with anticancer activity, has been studied for its structural and pharmacological aspects, showing promising results (Kaczor et al., 2013).
Physical Properties and Applications
- Electrolyte Enhancement : 1H-1,2,4-triazole acts as an effective solvent for proton-conducting electrolytes, useful in polymer electrolyte membranes (PEMs) (Li et al., 2005).
- Supramolecular Interactions : 1H-1,2,3-triazoles, a related compound, demonstrate diverse supramolecular interactions, finding applications in coordination chemistry and potentially in molecular-based memory devices, optical switches, etc. (Schulze & Schubert, 2014).
Novel Synthesis Methods
- One-Pot Synthesis : A novel one-pot method to synthesize 1,2,4-Triazole-3,5-diamine derivatives showcases the efficiency and versatility of this approach (Liu & Iwanowicz, 2003).
Material Science and Engineering
- Corrosion Inhibition : A quantum chemical study indicates that certain triazole derivatives, including 1H-1,2,4-triazole-3,5-diamine, act as efficient corrosion inhibitors for copper in acid media (Zarrouk et al., 2013).
- Luminescent Properties : A study on 4-amino-4H-1,2,4-triazole derivatives shows significant luminescent properties, making them potentially useful in material sciences (Xi et al., 2021).
Mecanismo De Acción
Target of Action
It’s structurally similar compound, 3,5-diamino-1,2,4-triazole, is known to inhibit dna synthesis . This suggests that 5-N-methyl-1H-1,2,4-triazole-3,5-diamine may also interact with DNA or associated enzymes.
Mode of Action
Triazole compounds are known to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Given its potential role as a dna synthesis inhibitor, it may impact pathways related to cell division and growth .
Pharmacokinetics
It’s structurally similar compound, 3,5-diamino-1,2,4-triazole, is known to be soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
As a potential dna synthesis inhibitor, it may interfere with cell division and growth, potentially leading to cell death .
Action Environment
It’s structurally similar compound, 3,5-diamino-1,2,4-triazole, is known to be air sensitive and reacts with acids and oxidizing agents . This suggests that the stability of 5-N-methyl-1H-1,2,4-triazole-3,5-diamine could be influenced by exposure to air, acids, and oxidizing agents.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The compound 1H-1,2,4-Triazole-3,5-diamine, N-methyl- plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
1H-1,2,4-Triazole-3,5-diamine, N-methyl- has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1H-1,2,4-Triazole-3,5-diamine, N-methyl- is complex. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-1,2,4-Triazole-3,5-diamine, N-methyl- change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1H-1,2,4-Triazole-3,5-diamine, N-methyl- vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
1H-1,2,4-Triazole-3,5-diamine, N-methyl- is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1H-1,2,4-Triazole-3,5-diamine, N-methyl- within cells and tissues involve various transporters or binding proteins. It also has effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 1H-1,2,4-Triazole-3,5-diamine, N-methyl- and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
3-N-methyl-1H-1,2,4-triazole-3,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5/c1-5-3-6-2(4)7-8-3/h1H3,(H4,4,5,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPVERHXDUGTRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00516151 | |
| Record name | N~3~-Methyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87253-82-5 | |
| Record name | N~3~-Methyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00516151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-N-methyl-1H-1,2,4-triazole-3,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3H-Naphtho[2,1-b]pyran-3-one, 2-(4-methoxybenzoyl)-](/img/structure/B3057944.png)






